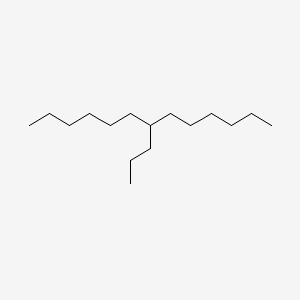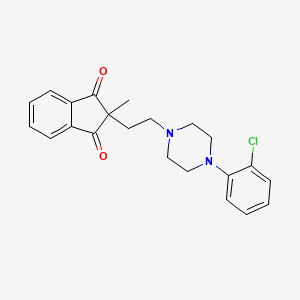
1,3-Indandione, 2-(2-(4-(o-chlorophenyl)-1-piperazinyl)ethyl)-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Indandione, 2-(2-(4-(o-chlorophenyl)-1-piperazinyl)ethyl)-2-methyl- is a complex organic compound that belongs to the class of indandiones Indandiones are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and dyes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Indandione, 2-(2-(4-(o-chlorophenyl)-1-piperazinyl)ethyl)-2-methyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indandione Core: The indandione core can be synthesized through the condensation of phthalic anhydride with a suitable ketone, followed by cyclization.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using o-chlorobenzoyl chloride and an appropriate catalyst.
Attachment of the Piperazinyl Moiety: The piperazinyl group is introduced through a nucleophilic substitution reaction, where the chlorophenyl intermediate reacts with piperazine under basic conditions.
Final Methylation: The final step involves the methylation of the indandione core to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1,3-Indandione, 2-(2-(4-(o-chlorophenyl)-1-piperazinyl)ethyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazinyl moiety, using reagents like alkyl halides or acyl chlorides.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various derivatives with potential biological activity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Condensation: Aldehydes or ketones in the presence of a catalyst like p-toluenesulfonic acid.
Major Products
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Condensation: Various indandione derivatives with potential biological activity.
科学的研究の応用
1,3-Indandione, 2-(2-(4-(o-chlorophenyl)-1-piperazinyl)ethyl)-2-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,3-Indandione, 2-(2-(4-(o-chlorophenyl)-1-piperazinyl)ethyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, receptors, and signaling pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
類似化合物との比較
Similar Compounds
1,3-Indandione: The parent compound, known for its anticoagulant properties.
2-(2-Chlorophenyl)-1H-indene-1,3(2H)-dione: A structurally similar compound with potential biological activity.
2-Methyl-1,3-indandione: Another derivative with distinct chemical properties and applications.
Uniqueness
1,3-Indandione, 2-(2-(4-(o-chlorophenyl)-1-piperazinyl)ethyl)-2-methyl- is unique due to the presence of both the chlorophenyl and piperazinyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
21662-82-8 |
|---|---|
分子式 |
C22H23ClN2O2 |
分子量 |
382.9 g/mol |
IUPAC名 |
2-[2-[4-(2-chlorophenyl)piperazin-1-yl]ethyl]-2-methylindene-1,3-dione |
InChI |
InChI=1S/C22H23ClN2O2/c1-22(20(26)16-6-2-3-7-17(16)21(22)27)10-11-24-12-14-25(15-13-24)19-9-5-4-8-18(19)23/h2-9H,10-15H2,1H3 |
InChIキー |
OKCLHDJYSHIIMU-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)C2=CC=CC=C2C1=O)CCN3CCN(CC3)C4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide,N-cyclopropyl-2-[(2-cyclopropyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13814508.png)
![N-[(8Z)-cyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl]cyclohexanecarboxamide](/img/structure/B13814513.png)
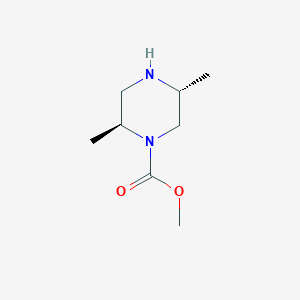
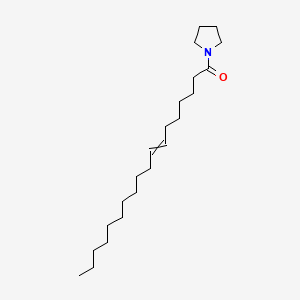



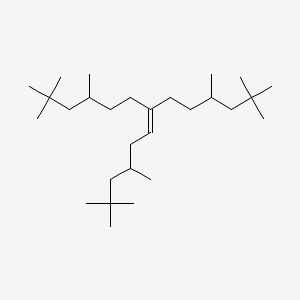

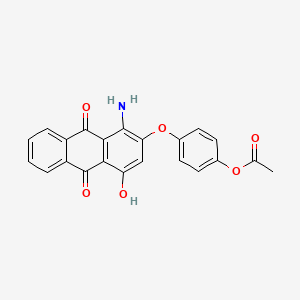

![2-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-5-chloro-benzoic acid](/img/structure/B13814597.png)
